Cas no 2137660-51-4 (Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-)

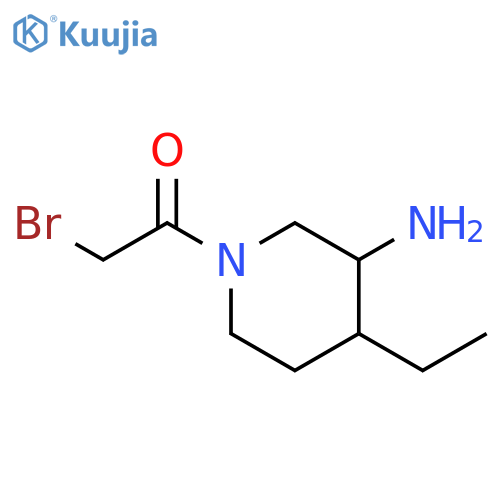

2137660-51-4 structure

商品名:Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-

CAS番号:2137660-51-4

MF:C9H17BrN2O

メガワット:249.148081541061

CID:5259167

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-

-

- インチ: 1S/C9H17BrN2O/c1-2-7-3-4-12(6-8(7)11)9(13)5-10/h7-8H,2-6,11H2,1H3

- InChIKey: GYRVXZFGUGVXOF-UHFFFAOYSA-N

- ほほえんだ: C(=O)(N1CCC(CC)C(N)C1)CBr

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-375749-0.1g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 0.1g |

$640.0 | 2023-03-02 | ||

| Enamine | EN300-375749-0.25g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 0.25g |

$670.0 | 2023-03-02 | ||

| Enamine | EN300-375749-2.5g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 2.5g |

$1428.0 | 2023-03-02 | ||

| Enamine | EN300-375749-0.5g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 0.5g |

$699.0 | 2023-03-02 | ||

| Enamine | EN300-375749-10.0g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 10.0g |

$3131.0 | 2023-03-02 | ||

| Enamine | EN300-375749-5.0g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 5.0g |

$2110.0 | 2023-03-02 | ||

| Enamine | EN300-375749-1.0g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-375749-0.05g |

1-(3-amino-4-ethylpiperidin-1-yl)-2-bromoethan-1-one |

2137660-51-4 | 0.05g |

$612.0 | 2023-03-02 |

Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo- 関連文献

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

2137660-51-4 (Ethanone, 1-(3-amino-4-ethyl-1-piperidinyl)-2-bromo-) 関連製品

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量